molecular formula C20H14O6 B3181340 1,3-Bis(4-carboxyphenoxy)benzene CAS No. 77865-43-1

1,3-Bis(4-carboxyphenoxy)benzene

Cat. No. B3181340
CAS RN: 77865-43-1
M. Wt: 350.3 g/mol
InChI Key: RRHVBIZTCZUVAG-UHFFFAOYSA-N
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Description

1,3-Bis(4-carboxyphenoxy)benzene is a chemical substance with the molecular formula C20H14O6 . It is also known by other names such as 4,4’- [1,3-Phenylenebis (oxy)]bis (benzoic acid) and 4,4’- (1,3-Phenylene)bisoxybisbenzoic acid .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, aromatic poly (ether ether ketone amide)s were synthesized from bisphenol A, 1,3-bis (4′-formylchloridephenoxy)benzene and terephthaloyl chloride via interfacial polycondensation . Another study reported the synthesis of two new d10-configuration based coordination polymers using 1,3-bis(4′-carboxylatophenoxy)benzene .


Chemical Reactions Analysis

In terms of chemical reactions, this compound has been used in the synthesis of coordination polymers . These polymers have been characterized using microanalyses, FTIR, and single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Characterization of Polyamides

  • Synthesis Method : 1,3-Bis(4-carboxyphenoxy)benzene, among other aromatic diacids, was synthesized using the Yamazaki–Higashi phosphorylation method. This process involved the condensation with aromatic diamines like 4,4′-oxydianiline in the presence of triphenylphosphite and pyridine (Zhao et al., 2012).

Properties and Applications in Coordination Polymers

  • Coordination Polymers : The compound was used in the synthesis of coordination polymers with metal ions, demonstrating unique structural and functional properties. This research is significant in the field of material science for developing new materials with specific electronic or magnetic properties (He et al., 2020).

Development of Supramolecular Liquid-Crystalline Networks

  • Liquid-Crystalline Networks : A significant application involves the development of supramolecular liquid-crystalline networks. This involves self-assembly with other multifunctional compounds, leading to the formation of network structures with unique properties (Kihara et al., 1996).

Synthesis of Polyimides

  • Polyimide Synthesis : this compound was used in the synthesis of various polyimides. These materials exhibit high thermal stability and are used in a range of applications, from electronics to aerospace (Ding et al., 1996).

Catalytic Applications

  • Catalysis : The compound has been used in the construction of coordination polymers with catalytic properties. For example, a coordination polymer synthesized using this compound showed efficiency in catalyzing the reaction of CO2 and epoxides (Guo et al., 2020).

Synthesis of Aromatic Polyesters

  • Aromatic Polyester Synthesis : It also finds applications in the synthesis of novel soluble aromatic polyesters. These polymers are characterized by good thermal stability and solubility in common solvents, making them suitable for various industrial applications (Yu et al., 2009).

Future Directions

The future directions for the use of 1,3-Bis(4-carboxyphenoxy)benzene could involve its use in the synthesis of new materials. For instance, a thermochemical study of the 1,3-bis(N-carbazolyl)benzene (NCB) and 1,4-bis(diphenylamino)benzene (DAB) has been reported .

properties

IUPAC Name

4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVBIZTCZUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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